6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring fused with a benzene ring. The presence of fluorine and methyl groups on the benzothiazole structure imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Thiazole-quinolinium derivatives, which share a similar thiazole core, have been found to stimulate ftsz polymerization in bacterial cells . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the enzyme dpre1 .
Result of Action
Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminobenzothiazole with 6-fluoro-3-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylbenzo[d]thiazole
- 3-Methylbenzo[d]thiazol-2(3H)-imine
- 6-Fluoro-3-methylbenzothiazole
Uniqueness
6-Fluoro-3-methylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can influence its binding affinity to molecular targets.
Properties
IUPAC Name |
6-fluoro-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYULENSGICZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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